

Physicochemical Properties of Benzthiazuron: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the herbicide **benzthiazuron**. The information is compiled from various scientific and regulatory sources to support research, development, and risk assessment activities.

Chemical Identity

Identifier	Value	
IUPAC Name	1-(1,3-benzothiazol-2-yl)-3-methylurea[1]	
CAS Number	1929-88-0[1][2]	
Molecular Formula	C ₉ H ₉ N ₃ OS[1][2]	
Molecular Weight	207.25 g/mol [1]	
Canonical SMILES	CNC(=O)NC1=NC2=CC=CC=C2S1[1]	
InChlKey	DTCJYIIKPVRVDD-UHFFFAOYSA-N[1]	
Synonyms	Gatnon, Gatinon, Bayer 60618, N-(2-Benzothiazolyl)-N'-methylurea[1]	

Physicochemical Properties



A summary of the key physicochemical properties of **benzthiazuron** is presented in the table below. These parameters are crucial for understanding its environmental fate, transport, and biological interactions.

Property	Value	Temperature (°C)	рН
Physical State	White powder	Ambient	N/A
Melting Point	Decomposes at 265 - 287 °C[2][3]	N/A	N/A
Boiling Point	Data not available	N/A	N/A
Vapor Pressure	1.3 mPa[4]	20	N/A
Water Solubility	12 mg/L[2][3]	20	7
Solubility in Organic Solvents	Very slightly soluble in xylene.[2]	N/A	N/A
Octanol-Water Partition Coefficient (log Kow)	1.6 (Predicted XLogP3)[1]	N/A	N/A
Dissociation Constant (pKa)	9.67 (Predicted)[4]; 8.89 ± 0.70 (Predicted)[3]	25	N/A

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **benzthiazuron** are not readily available in the public domain. However, standardized and internationally recognized methods, such as the OECD Guidelines for the Testing of Chemicals, are routinely used for regulatory purposes. The following sections describe the general methodologies applicable to the determination of key physicochemical parameters of **benzthiazuron**.

Determination of Water Solubility (OECD Guideline 105)



The water solubility of a compound is determined by the flask method or the column elution method.[5] Given **benzthiazuron**'s solubility is above 10⁻² g/L, the flask method is appropriate. [5]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Methodology:

- Preparation: An excess amount of benzthiazuron is added to a flask containing purified water.
- Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium. This can take 24 hours or longer, and preliminary tests are conducted to determine the required equilibration time.
- Phase Separation: The undissolved solid is separated from the aqueous phase by centrifugation or filtration.
- Analysis: The concentration of benzthiazuron in the clear aqueous phase is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Replicates: The experiment is performed in replicate to ensure the reliability of the results.

Determination of Vapor Pressure (OECD Guideline 104)

Various methods can be employed to measure the vapor pressure of a substance, depending on its expected range. For a substance with a low vapor pressure like **benzthiazuron** (1.3 mPa), the gas saturation method is suitable.[6][7]

Principle: A stream of inert gas is passed through or over the test substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[7]

Methodology:



- Apparatus: A thermostatically controlled chamber houses the sample. A carrier gas (e.g., nitrogen or argon) is passed through the sample at a precisely controlled flow rate. A trapping system (e.g., a cold trap or a sorbent tube) is placed downstream to collect the vaporized substance.
- Saturation: The carrier gas flows over a sample of **benzthiazuron** with a large surface area to ensure saturation.
- Trapping: The vaporized **benzthiazuron** is quantitatively trapped from the gas stream.
- Quantification: The amount of trapped benzthiazuron is determined using a sensitive analytical method, such as Gas Chromatography (GC) or HPLC.
- Calculation: The vapor pressure is calculated from the mass of the collected substance, the volume of the carrier gas passed through the system, and the molecular weight of the substance, using the ideal gas law. The determination is performed at a specific temperature (e.g., 20°C).[6][8][9]

Determination of the Octanol-Water Partition Coefficient (OECD Guideline 117 - HPLC Method)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a critical parameter for assessing its environmental fate and bioaccumulation potential.[10][11] The HPLC method provides an indirect estimation of log Kow.[12][13]

Principle: The log Kow of a substance is linearly related to its retention time on a reverse-phase HPLC column. By calibrating the column with reference substances of known log Kow values, the log Kow of the test substance can be determined by interpolation from its retention time. [14][15]

Methodology:

- HPLC System: A standard HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.
- Mobile Phase: The mobile phase is typically a mixture of methanol and water. The composition is held constant (isocratic elution).



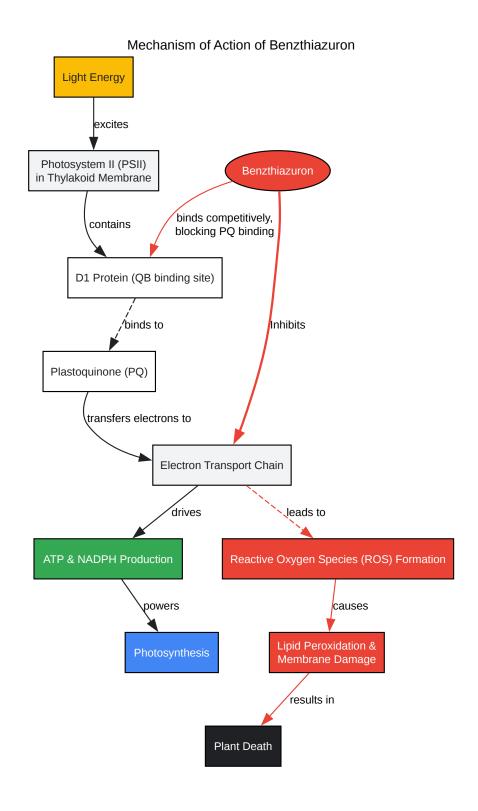
- Calibration: A series of reference compounds with well-established log Kow values that bracket the expected log Kow of **benzthiazuron** are injected into the HPLC system. A calibration curve of log retention time versus log Kow is constructed.
- Sample Analysis: A solution of **benzthiazuron** is injected into the HPLC system under the same conditions as the reference compounds. Its retention time is measured.
- Calculation: The log Kow of **benzthiazuron** is calculated by interpolating its retention time on the calibration curve.

Visualizations

Mode of Action: Photosystem II Inhibition

Benzthiazuron is a urea herbicide that acts by inhibiting photosynthesis at Photosystem II (PSII).[4][16][17] It binds to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts, blocking the electron transport chain and ultimately leading to plant death.[16][17] [18]





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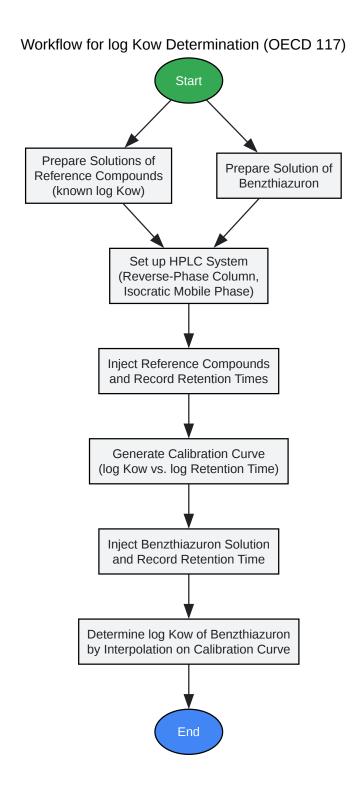
Caption: Inhibition of Photosystem II by Benzthiazuron.



Experimental Workflow: Determination of log Kow by HPLC (OECD 117)

The following diagram illustrates a typical workflow for determining the octanol-water partition coefficient of a substance using the HPLC method.





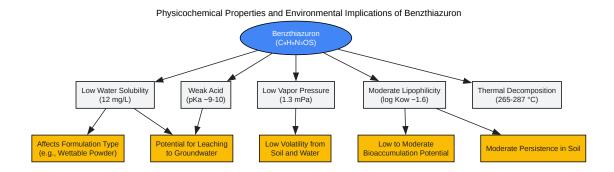
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Caption: Experimental workflow for log Kow determination by HPLC.



Logical Relationships of Benzthiazuron's Physicochemical Properties

This diagram illustrates the relationships between the fundamental physicochemical properties of **benzthiazuron** and their implications for its environmental behavior.



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Caption: Relationships of **Benzthiazuron**'s properties.

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